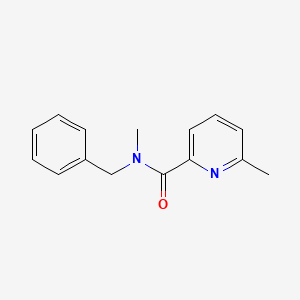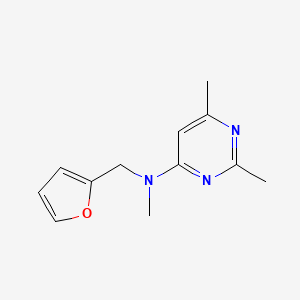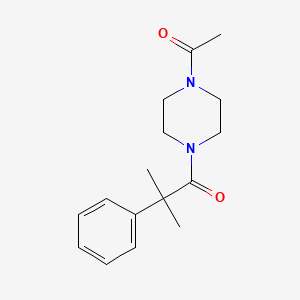
1-(4-Acetylpiperazin-1-yl)-2-methyl-2-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylpiperazin-1-yl)-2-methyl-2-phenylpropan-1-one, also known as 4'-Methyl-α-pyrrolidinohexiophenone (MPHP), is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It was first synthesized in 2010 and has gained popularity as a designer drug due to its stimulant and euphoric effects.
Wirkmechanismus
MPHP acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation and euphoria. MPHP also acts as a weak serotonin reuptake inhibitor, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects:
The effects of MPHP on the body include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, focus, and energy. However, prolonged use of MPHP can lead to tolerance, dependence, and addiction. It can also cause adverse effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
MPHP has been used in laboratory experiments to study its effects on the central nervous system. Its potency and selectivity for dopamine and norepinephrine reuptake inhibition make it a useful tool for studying these neurotransmitters. However, its abuse potential and adverse effects limit its use in research.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action and long-term effects of MPHP. Additionally, studies on the potential therapeutic applications of MPHP, such as for the treatment of attention deficit hyperactivity disorder (ADHD), may be warranted. The development of safer and more selective compounds that target dopamine and norepinephrine reuptake may also be a promising area of research.
Conclusion:
In conclusion, MPHP is a synthetic cathinone that acts as a potent dopamine and norepinephrine reuptake inhibitor. It has been used in scientific research to study its effects on the central nervous system, but its abuse potential and adverse effects limit its use. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of MPHP.
Synthesemethoden
The synthesis of MPHP involves the condensation of 4'-methylpropiophenone with piperazine in the presence of an acid catalyst. The resulting product is then acetylated to produce MPHP. The purity of the final product can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
MPHP has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
Eigenschaften
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-methyl-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13(19)17-9-11-18(12-10-17)15(20)16(2,3)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWXBZBWNJCCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

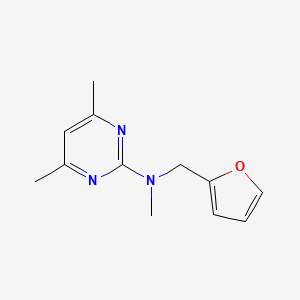
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
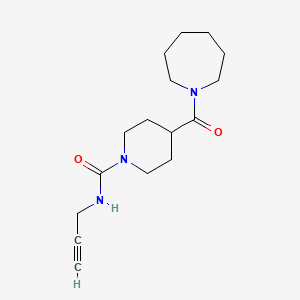

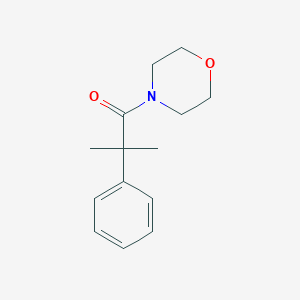
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)


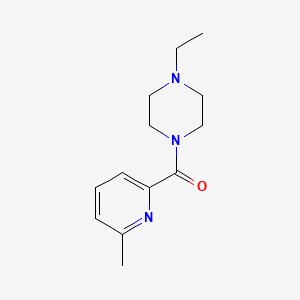
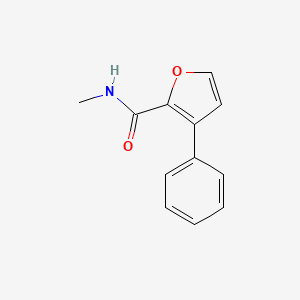

![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
